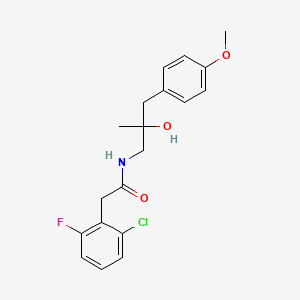

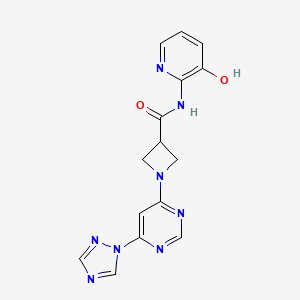

![molecular formula C13H9ClF3N5O2 B2630226 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 338409-11-3](/img/structure/B2630226.png)

1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives involves various methods . For instance, the chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Applications De Recherche Scientifique

Electron as a Green Catalyst

Electroorganic reactions involving the synthesis of pyrano[2, 3-d]pyrimidine derivatives, including compounds structurally related to the specified chemical, have been demonstrated. This research highlights the use of electron as an environmentally benign catalyst in the synthesis process, showcasing a method that offers high yields and wide application while employing a green procedure (Veisi, Farokhzad, & Maleki, 2017).

Anti-inflammatory and Anti-microbial Activity

Studies have explored the synthesis of pyrimidine-5-carboxylate derivatives for their anti-inflammatory and anti-microbial activities. This includes the investigation into compounds with a similar chemical structure, indicating the broader applicability of this compound class in biomedical research (A.S.Dongarwar et al., 2011).

Inhibition of Gene Expression

Research on analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, which share a core structural similarity with the compound , has identified them as potent inhibitors of AP-1 and NF-κB mediated transcriptional activation. This points to potential applications in controlling gene expression as part of therapeutic strategies (Palanki et al., 2002).

Novel Synthetic Pathways and Chemical Reactions

Synthetic methodologies and reactions for the creation of pyrrolo[2,3-d]pyrimidine derivatives and related compounds have been developed, demonstrating the versatility and synthetic interest in this class of compounds. This includes novel pathways for creating diverse structures that could have various applications in material science and drug development (Dong-Min Kim & Santilli, 1971).

Fused Pyridine Derivatives Synthesis

Research into the synthesis of new series of pyridine and fused pyridine derivatives, which may include or relate to the compound of interest, highlights the chemical's relevance in developing novel organic compounds with potential applications in various fields such as organic electronics, photonics, and drug design (Al-Issa, 2012).

Propriétés

IUPAC Name |

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N5O2/c14-9-3-8(13(15,16)17)5-20-10(9)19-1-2-22-6-7(4-18)11(23)21-12(22)24/h3,5-6H,1-2H2,(H,19,20)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOOVXMCUJAASK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NCCN2C=C(C(=O)NC2=O)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B2630144.png)

![2-(2-chloro-6-fluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2630150.png)

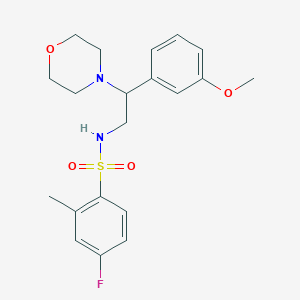

![3-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2630151.png)

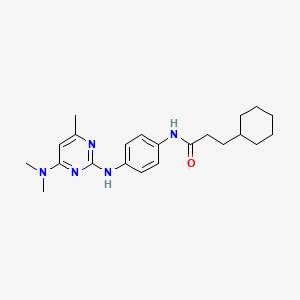

![1-(4-Fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B2630152.png)

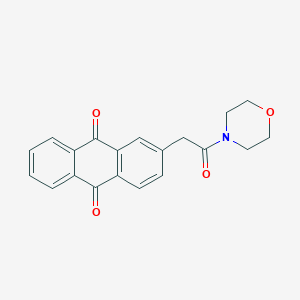

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2630154.png)

![(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride](/img/structure/B2630164.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2630166.png)